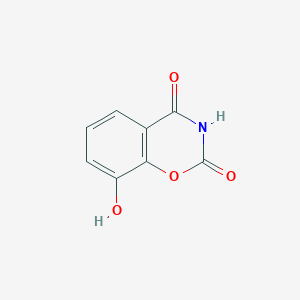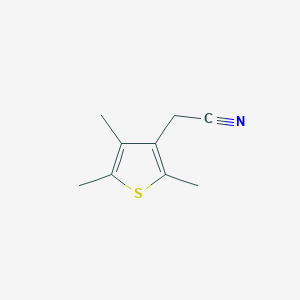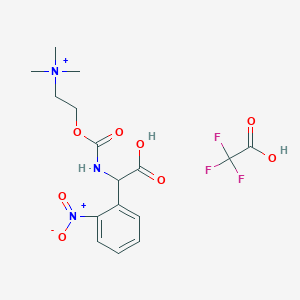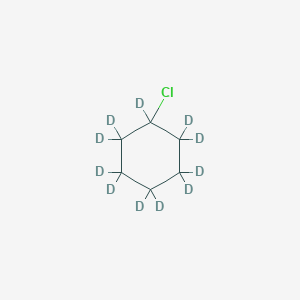
S-(2-((Aminoheptyl)amino)ethyl)phosphorothiate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-((Aminoheptyl)amino)ethyl)phosphorothiate, commonly known as Sp-HEP, is a phosphorothioate derivative that has been extensively studied for its potential therapeutic applications. This compound is a member of the organophosphate family, which has been used in the development of various drugs and pesticides. Sp-HEP has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Sp-HEP is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase activity. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. Sp-HEP has also been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Sp-HEP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function and memory. Sp-HEP has also been found to inhibit the activation of NF-κB, which can reduce inflammation and improve immune function. In addition, Sp-HEP has been shown to exhibit anti-tumor and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Sp-HEP in lab experiments include its ability to exhibit a wide range of biological activities, its relatively low toxicity, and its ability to be synthesized in high yields. However, limitations include the need for careful handling due to its potential toxicity, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for the study of Sp-HEP. These include further research into its mechanism of action, its potential therapeutic applications in the treatment of diseases such as Alzheimer's and cancer, and its potential use as a pesticide. In addition, further studies could be conducted to optimize the synthesis of Sp-HEP and to develop more efficient and cost-effective methods for producing this compound.
Synthesemethoden
The synthesis of Sp-HEP involves the reaction of 2-aminoheptane with phosphorus oxychloride, followed by the addition of ethylenediamine. The resulting product is then treated with sodium hydrosulfide to yield Sp-HEP. This method has been optimized for high yield and purity and has been used in many studies to produce Sp-HEP.
Wissenschaftliche Forschungsanwendungen
Sp-HEP has been extensively studied for its potential therapeutic applications in various fields of science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Sp-HEP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Eigenschaften
CAS-Nummer |
120182-46-9 |
|---|---|
Produktname |
S-(2-((Aminoheptyl)amino)ethyl)phosphorothiate |
Molekularformel |
C9H23N2O3PS |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
N'-(2-dihydroxyphosphinothioyloxyethyl)heptane-1,7-diamine |
InChI |
InChI=1S/C9H23N2O3PS/c10-6-4-2-1-3-5-7-11-8-9-14-15(12,13)16/h11H,1-10H2,(H2,12,13,16) |
InChI-Schlüssel |
QEZNCSPGVRTFHP-UHFFFAOYSA-N |
Isomerische SMILES |
C(CCCN)CCCNCCOP(=O)(O)S |
SMILES |
C(CCCN)CCCNCCOP(=S)(O)O |
Kanonische SMILES |
C(CCCN)CCCNCCOP(=S)(O)O |
Andere CAS-Nummern |
120182-46-9 |
Synonyme |
S-(2-((aminoheptyl)amino)ethyl)phosphorothiate S-2-(7-aminoheptylamino)ethylphosphorothiate S-AHEP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




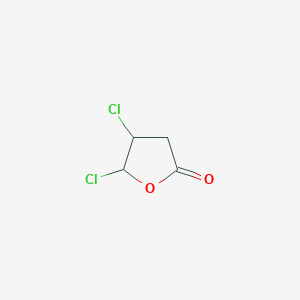
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)



